molecular formula C17H17N3O2 B7879478 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B7879478
M. Wt: 295.34 g/mol
InChI Key: QZWXPHXZXOUOLE-UHFFFAOYSA-N
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Description

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethyl-1H-pyrrole with phenylhydrazine followed by cyclization and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrroles or pyrazoles.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential use as an enzyme inhibitor or receptor modulator.

  • Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or anticancer agent.

  • Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

  • 5,5'-bis(2,5-dimethyl-1H-pyrrol-1-yl)-2,2'-bipyridine

Uniqueness: 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, which include both pyrrole and pyrazole rings. This combination of rings provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-3-methyl-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-9-10-12(2)19(11)16-15(17(21)22)13(3)18-20(16)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWXPHXZXOUOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C(=NN2C3=CC=CC=C3)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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